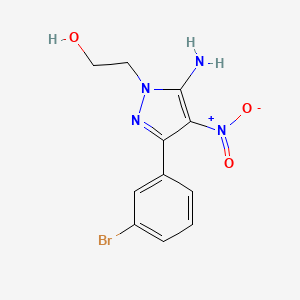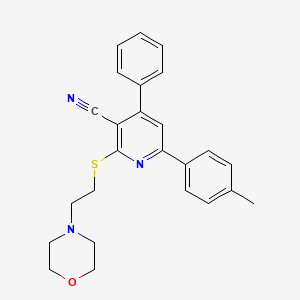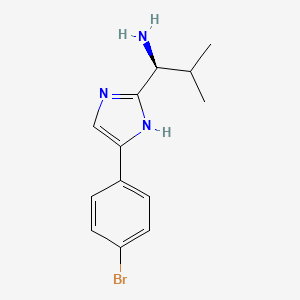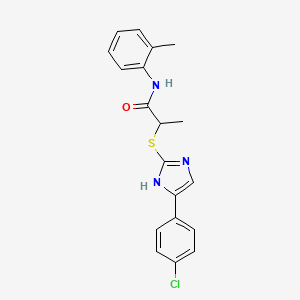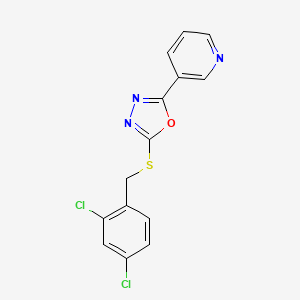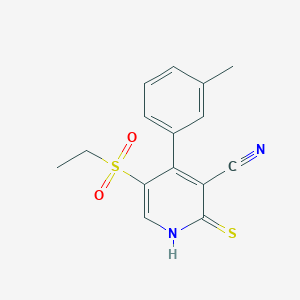
5-(Ethylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an ethylsulfonyl group, a thioxo group, a m-tolyl group, and a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of a suitable pyridine derivative with ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group. The thioxo group can be introduced through a reaction with elemental sulfur or a sulfur-containing reagent. The m-tolyl group is often introduced via a Friedel-Crafts alkylation reaction using m-tolyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-(Ethylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Ethylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5-(Ethylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-pyrazoles: These compounds share some structural similarities and are also used in medicinal chemistry.
2-Arylbenzothiazoles: These compounds have similar pharmacological properties and are used in similar applications.
Uniqueness
5-(Ethylsulfonyl)-2-thioxo-4-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C15H14N2O2S2 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
5-ethylsulfonyl-4-(3-methylphenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H14N2O2S2/c1-3-21(18,19)13-9-17-15(20)12(8-16)14(13)11-6-4-5-10(2)7-11/h4-7,9H,3H2,1-2H3,(H,17,20) |
Clave InChI |
RYFXKCLTWVMDTD-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CNC(=S)C(=C1C2=CC=CC(=C2)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11773416.png)

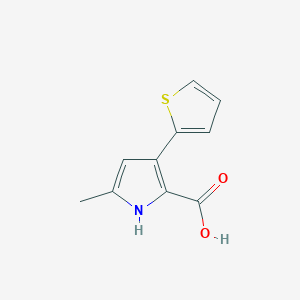
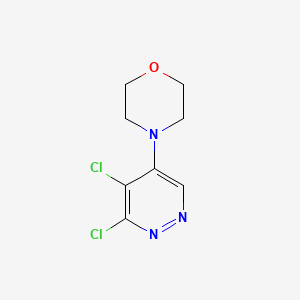
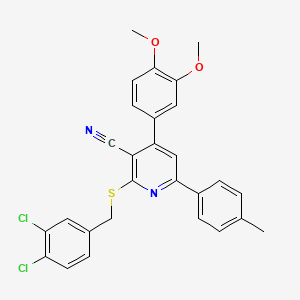

![1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione](/img/structure/B11773445.png)
![3-methylisoxazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B11773451.png)
